![molecular formula C12H9NO4 B14193112 1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one CAS No. 923294-83-1](/img/structure/B14193112.png)
1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl compounds, followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, often resulting in the formation of ethers or esters. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for conditions that require modulation of oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one exerts its effects is primarily through its ability to participate in redox reactions. The nitro group can undergo reduction, while the hydroxyl group can be oxidized, making it a versatile compound in redox chemistry. These reactions can influence various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one can be compared to other biphenyl derivatives, such as:
2-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Similar in structure but with different positioning of the hydroxyl group, leading to different chemical properties.
4-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Another isomer with varied reactivity and applications.
1-Hydroxy-4’-nitro[1,1’-biphenyl]-4(1H)-one: Differing in the position of the nitro group, affecting its redox potential and biological activity. These comparisons highlight the uniqueness of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one in terms of its specific functional group positioning and resultant chemical behavior
Eigenschaften
CAS-Nummer |
923294-83-1 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
4-hydroxy-4-(3-nitrophenyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO4/c14-11-4-6-12(15,7-5-11)9-2-1-3-10(8-9)13(16)17/h1-8,15H |
InChI-Schlüssel |
RXWWVRZRPFVBHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(C=CC(=O)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




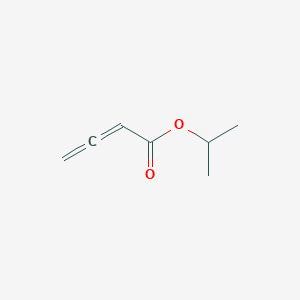
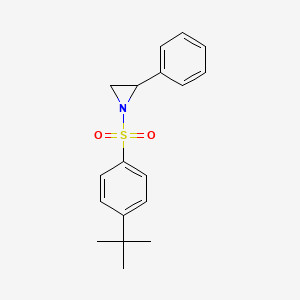
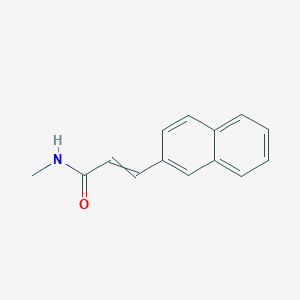
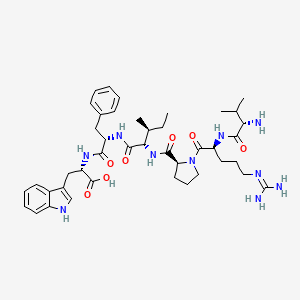
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
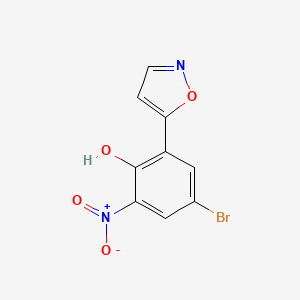
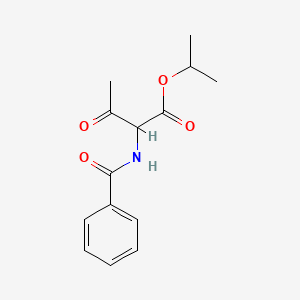
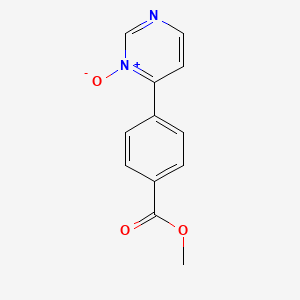
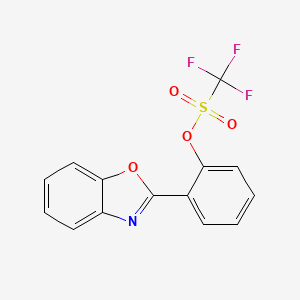
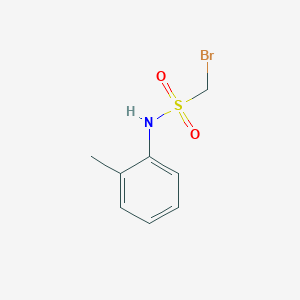
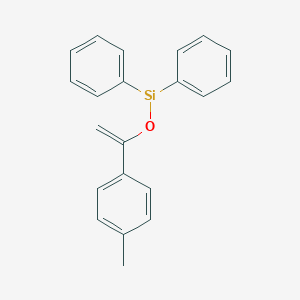
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
